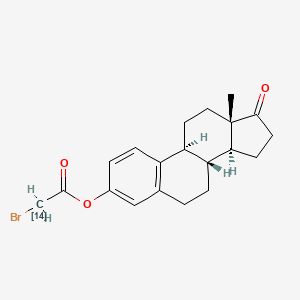

VRV-PL-VIIIa Inhibitor 5m

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VRV-PL-VIIIa inhibitor 5m is an inhibitor of the catalytic activity of VRV-PL-VIIIa. VRV-PL-VIIIa inhibitor 5m strongly inhibits the hemolysis of red blood cells and VRV-PL-VIIIa-induced myotoxicity, as well as lung hemorrhage in mice.

Scientific Research Applications

Anti-inflammatory Properties

VRV-PL-VIIIa Inhibitor 5m has demonstrated potential as a potent anti-inflammatory agent. A study by Kameshwar et al. (2017) synthesized and tested analogs containing 1,3,4-oxadiazole nucleus against VRV-PL-VIIIa from Vipera russelli venom. The compound 5m specifically inhibited the catalytic activity of VRV-PL-VIIIa and also inhibited edematogenic activity and myotoxicity in mice, suggesting its use as an anti-inflammatory agent (Kameshwar et al., 2017).

Antibacterial Potential

VRV-PL-VIIIa has shown potent antibacterial activities against various human pathogenic strains. A study by Sudharshan & Dhananjaya (2015) highlighted that VRV-PL-VIIIa inhibited bacterial growth effectively, particularly against gram-positive bacteria, indicating its potential as a therapeutic lead molecule for treating bacterial infections (Sudharshan & Dhananjaya, 2015).

Monoclonal Antibodies and Immunological Applications

Research by Gowda & Middlebrook (1994) involved creating monoclonal antibodies against VRV-PL-VIIIa. These antibodies were found to neutralize the enzymatic activity of VRV-PL-VIIIa, suggesting their potential use in immunotherapy and as tools in studying the molecular mechanisms of venom toxicity (Gowda & Middlebrook, 1994).

Neutralization of Local Toxicity

A study by Mohamed et al. (2011) demonstrated that the compound L-ascorbic acid-6-palmitate could inhibit the pharmacological activities of VRV-PL-VIIIa, including edematogenic activity and myotoxicity. This suggests potential applications in neutralizing the local toxicity induced by snake venom (Mohamed et al., 2011).

Sequence Determination and Biochemical Characterization

Gowda et al. (1994) conducted a study on the primary sequence determination of VRV-PL-VIIIa. Understanding the protein sequence is crucial for biochemical characterization and can provide insights into developing specific inhibitors or neutralizers (Gowda et al., 1994).

Neutralization of Venom Neurotoxicity

Kasturi et al. (1990) studied the neutralization of neurotoxicity induced by VRV-PL-VIIIa using polyclonal antibodies. The findings are significant for therapeutic applications, especially in the treatment of venomous bites (Kasturi et al., 1990).

properties

Product Name |

VRV-PL-VIIIa Inhibitor 5m |

|---|---|

Molecular Formula |

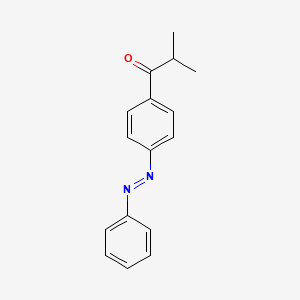

C22H17ClN2O2 |

Molecular Weight |

376.84 |

IUPAC Name |

2-(2-Chlorophenyl)-5-(1-(4-phenoxyphenyl) ethyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C22H17ClN2O2/c1-15(21-24-25-22(27-21)19-9-5-6-10-20(19)23)16-11-13-18(14-12-16)26-17-7-3-2-4-8-17/h2-15H,1H3 |

InChI Key |

UDUWGFKKQBWBBW-UHFFFAOYSA-N |

SMILES |

CC(C1=NN=C(C2=CC=CC=C2Cl)O1)C3=CC=C(OC4=CC=CC=C4)C=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

VRVPLVIIIa inhibitor 5m; VRVPL-VIIIa inhibitor 5m; VRV-PLVIIIa inhibitor 5m; VRV-PL-VIIIa inhibitor 5m; VRV PL VIIIa inhibitor 5m |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

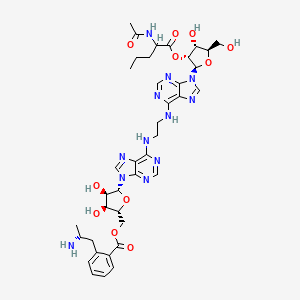

![(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1194954.png)

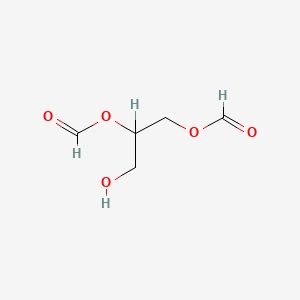

![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B1194955.png)

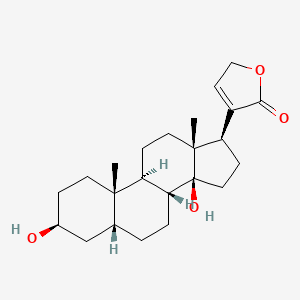

![Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester](/img/structure/B1194972.png)

![1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)